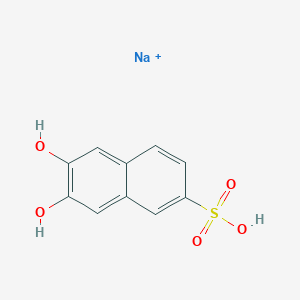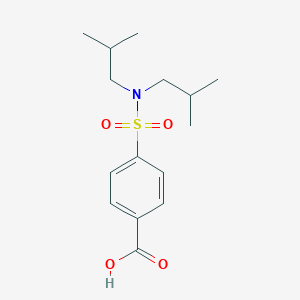
二甲基苯基哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylphenylpiperazinium (DMPP) is a chemical compound that belongs to the class of piperazinium compounds. It is a potent nicotinic acetylcholine receptor (nAChR) agonist that is widely used in scientific research applications. DMPP is a synthetic compound that mimics the effects of acetylcholine, a neurotransmitter that is involved in various physiological processes.
科学研究应用
Nicotinic Receptor-Mediated Effects
二甲基苯基哌嗪(DMPP)以其在尼古丁受体介导效应中的作用而闻名。例如,DMPP能够引发人类神经母细胞瘤SH‐SY5Y细胞中的去甲肾上腺素释放,表明存在与去甲肾上腺素释放相关的尼古丁受体。这种释放受到L型钙激动剂的增强和特定阻滞剂的抑制,表明L型钙通道参与了这一过程(Vaughan等,1993年)。此外,观察到DMPP能够增强大鼠离体输精管对去甲肾上腺素的收缩反应,同时由于其抑制这些胺类物质进入肾上腺素能神经末梢的摄取,使对酪胺的反应减少(Jayasundar & Vohra, 1977)。
神经节刺激和阻滞作用
DMPP作为神经节刺激剂,表现出刺激颈上交感神经节和引起眼睑膜收缩等作用。在某些条件下,它还显示出阻滞作用,例如抑制离体豚鼠回肠的蠕动和阻断通过运动神经刺激的大鼠膈肌和猫腓肠肌的反应(Ling, 1959)。此外,DMPP阻断了猫颈上交感神经节的前节神经冲动传递,其作用受乙酰胆碱增强(Leach, 1957)。
多巴胺和5-羟色胺释放
DMPP增加了大鼠纹状体和海马切片中多巴胺(DA)和5-羟色胺(5-HT)的释放。在较低的DMPP浓度下观察到这种双重效应,其中部分反应受到尼古丁拮抗剂的抑制,另一部分受到多巴胺摄取抑制剂的抑制。相反,DMPP引发的5-HT释放仅受选择性摄取抑制剂的抑制(Szász等,2005年)。
药理学研究中的研究工具
DMPP被用作研究中的选择性神经节刺激剂,特别是用于刺激交感神经节、肾上腺髓质充细胞和副交感神经节上的尼古丁乙酰胆碱受体,在神经肌肉连接处的肌肉尼古丁乙酰胆碱受体的影响较小(Hancock, 2008)。
对出血性休克的影响
在大鼠出血性休克模型中,静脉注射DMPP导致休克状况的剂量依赖性逆转。这与残余血液的动员和血流改善相关,特别是在颈动脉水平,这表明对于理解休克的病理生理学和急救管理可能具有潜在意义(Guarini et al., 1992)。
在神经递质释放和神经节功能中的参与
进一步的研究突出了DMPP在神经递质释放和神经节功能调节中的作用。其对乙酰胆碱释放和神经节反应的调节效应提供了对胆碱系统和神经传递的更深入了解(Brownlee & Johnson, 1965),(Horwitz & Perlman, 1984)。
属性
CAS 编号 |
114-28-3 |
|---|---|
产品名称 |
Dimethylphenylpiperazinium |
分子式 |
C12H19N2+ |
分子量 |
191.29 g/mol |
IUPAC 名称 |
1,1-dimethyl-4-phenylpiperazin-1-ium |
InChI |
InChI=1S/C12H19N2/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1 |
InChI 键 |
MKGIQRNAGSSHRV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C2=CC=CC=C2)C |
规范 SMILES |
C[N+]1(CCN(CC1)C2=CC=CC=C2)C |
其他 CAS 编号 |
114-28-3 |
同义词 |
1,1 Dimethyl 4 phenylpiperazine Iodide 1,1-Dimethyl-4-phenylpiperazine Iodide Dimethylphenylpiperazinium Dimethylphenylpiperazinium Iodide DMPP Iodide, 1,1-Dimethyl-4-phenylpiperazine Iodide, Dimethylphenylpiperazinium |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



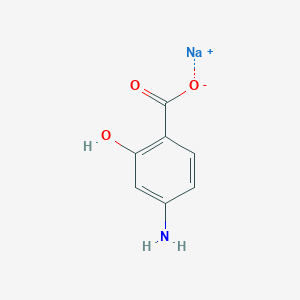
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
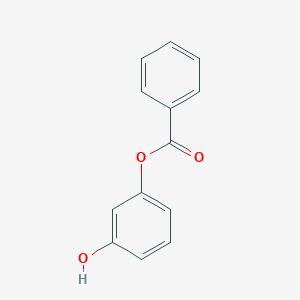
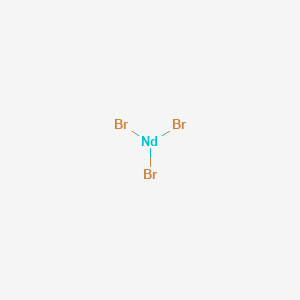
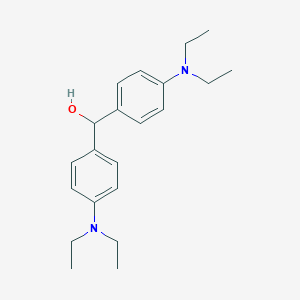

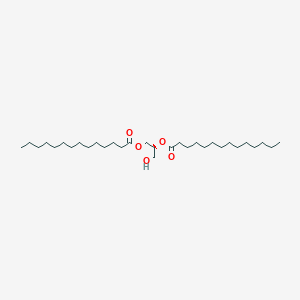

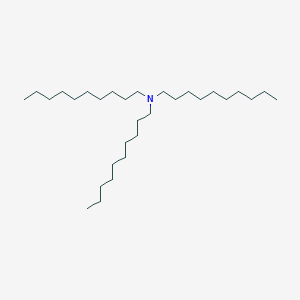
![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)

